molecular formula C16H12FNO B1590356 2-Methyl-3-(4'-fluorobenzoyl)indole CAS No. 26206-00-8

2-Methyl-3-(4'-fluorobenzoyl)indole

Cat. No. B1590356
CAS RN: 26206-00-8
M. Wt: 253.27 g/mol
InChI Key: YLQSMBXRBZJCHM-UHFFFAOYSA-N
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Description

“2-Methyl-3-(4’-fluorobenzoyl)indole” is a chemical compound with the molecular formula C16H12FNO and a molecular weight of 253.271 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-Methyl-3-(4’-fluorobenzoyl)indole” consists of a 2-methyl-1H-indol-3-yl group bonded to a 4-fluorophenyl group through a methanone .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-3-(4’-fluorobenzoyl)indole” are not fully detailed in the available resources. The compound has a molecular weight of 253.271 .

Scientific Research Applications

Medicinal Chemistry: Drug Design and Synthesis

2-Methyl-3-(4’-fluorobenzoyl)indole: is a valuable scaffold in medicinal chemistry due to its indole core, a prevalent motif in many pharmacologically active compounds . Its structural analogy to tryptophan makes it a potential precursor or analog in the synthesis of serotonin receptor modulators, which could have applications in treating neurological disorders.

Pharmacology: Biological Activity Profiling

In pharmacology, derivatives of indole, including 2-Methyl-3-(4’-fluorobenzoyl)indole , are explored for their diverse biological activities. They are particularly investigated for antiviral, anti-inflammatory, and anticancer properties, as well as their potential role in anti-HIV and antimicrobial activities .

Biochemistry: Enzyme Inhibition Studies

The compound’s ability to interact with various enzymes due to its indole moiety makes it an interesting candidate for enzyme inhibition studies. This can lead to the development of new inhibitors that can regulate biological pathways, offering therapeutic strategies for diseases like cancer and Alzheimer’s .

Materials Science: Organic Electronic Materials

Indole derivatives are also significant in materials science, where they can be used to develop organic electronic materials due to their stable aromatic structure and potential conductive properties2-Methyl-3-(4’-fluorobenzoyl)indole could be utilized in creating novel organic semiconductors or photovoltaic materials .

Analytical Chemistry: Chromatographic Standards

In analytical chemistry, 2-Methyl-3-(4’-fluorobenzoyl)indole can serve as a chromatographic standard due to its well-defined structure and properties. It can help in the calibration of instruments and serve as a reference compound in the qualitative and quantitative analysis of complex mixtures .

Organic Synthesis: Building Block for Heterocyclic Compounds

Lastly, in organic synthesis, this compound is a versatile building block for constructing complex heterocyclic compounds. Its reactivity allows for various functionalizations, which can lead to the synthesis of new molecules with potential applications in drug development and other areas of chemical research .

properties

IUPAC Name

(4-fluorophenyl)-(2-methyl-1H-indol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO/c1-10-15(13-4-2-3-5-14(13)18-10)16(19)11-6-8-12(17)9-7-11/h2-9,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQSMBXRBZJCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10545795
Record name (4-Fluorophenyl)(2-methyl-1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(4'-fluorobenzoyl)indole

CAS RN

26206-00-8
Record name (4-Fluorophenyl)(2-methyl-1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 26206-00-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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